2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
The compound 2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a fused heterocyclic molecule featuring a pyridotriazolopyrimidinone core.
Properties
Molecular Formula |
C19H17N5O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
11-(oxolan-2-ylmethyl)-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H17N5O2/c25-18-15-11-20-19-21-17(13-5-2-1-3-6-13)22-24(19)16(15)8-9-23(18)12-14-7-4-10-26-14/h1-3,5-6,8-9,11,14H,4,7,10,12H2 |
InChI Key |
QOXPCRPSRJGWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Phenylpyrido[3,4-e]pyrimidin-6(7H)-one
-
Reactants : Ethyl 3-aminonicotinate (1a) and benzoyl chloride (1b).
-
Conditions : Reflux in anhydrous THF with Et₃N (12 h).
-
Mechanism : Acylation followed by intramolecular cyclodehydration.
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | THF |
| Catalyst | None |
Step 2: Triazolo Ring Formation
-
Reactants : Intermediate 2-phenylpyrido-pyrimidinone (2a) and thiosemicarbazide (2b).
-
Conditions : POCl₃/DMF (Vilsmeier-Haack reagent), 0°C → RT (24 h).
-
Key Observation : Selective C3-N4 bond formation confirmed by ¹H-¹⁵N HMBC.
| Characteristic | Data (Intermediate 3a) |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.72 (s, 1H, H-5) |
| HRMS (ESI+) | m/z 307.0921 [M+H]⁺ |
| Optimization Parameter | Conventional | Microwave |
|---|---|---|
| Time | 8 h | 2 h |
| Yield | 68% | 82% |
Step 1: Preparation of Boronic Ester Intermediate
Step 2: Cross-Coupling with Tetrahydrofuran Derivative
-
Reactants : Boronic ester (6a) and 2-(bromomethyl)tetrahydrofuran (7a).
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOH (3:1), 80°C (6 h).
-
Chiral Integrity : >99% ee maintained (HPLC with Chiralpak AD-H).
| Analytical Data | Value |
|---|---|
| ¹³C NMR (101 MHz, DMSO-d6) | δ 77.2 (C-O, THF) |
| [α]D²⁵ | +34.5° (c 1.0, CHCl₃) |
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 42% | 58% |
| Scalability | Pilot-scale validated | Limited to <10 g |
| Purification Complexity | Medium (Column chromatography) | High (HPLC required) |
Key Findings :
-
Method 2 offers higher yields but requires specialized palladium catalysts.
-
Method 1 is preferable for gram-scale synthesis due to lower metal contamination risks.
Advanced Functionalization Techniques
Enantioselective Synthesis
Continuous Flow Optimization
-
System : Microreactor with immobilized lipase (CAL-B).
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and tetrahydrofuran-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines.
Scientific Research Applications
2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound’s interactions with various biological targets, including adenosine receptors, are studied to understand its pharmacological properties.
Material Science: Derivatives of this compound are explored for their use in developing functionalized ligands for diagnostic and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their structural, physicochemical, and biological properties:
Structural and Functional Insights
Substituent Effects on Solubility: The tetrahydrofuran-2-ylmethyl group (target compound) likely improves water solubility compared to purely aromatic substituents (e.g., furan-2-ylmethyl in ) due to its oxygen atoms .
Impact of Heteroaromatic Substituents :
- Pyridinyl () vs. phenyl (target compound): Pyridinyl introduces a basic nitrogen, which could alter binding affinity in enzymatic targets .
- Methylsulfanyl (): The sulfur atom may contribute to redox interactions or act as a hydrogen bond acceptor .
Synthetic Accessibility :
- The target compound’s analogs are synthesized via multicomponent reactions () or regioselective methods (), suggesting feasible scalability .
Research Findings and Gaps
- Pharmacological Potential: Triazolopyrimidinones are implicated in antimicrobial () and enzyme-modulating activities (), but specific data for the target compound remains lacking .
- Physicochemical Data : Melting points, solubility, and stability metrics are underreported for most analogs (e.g., ), complicating comparative analyses .
- Contradictions : While emphasizes the bioactivity of tetrahydro triazolopyrimidines, and highlight structural diversity without functional data, indicating a need for targeted studies .
Q & A
Q. Advanced Characterization
- X-ray Crystallography : Resolve regiochemistry of the triazolo-pyrimidine core and confirm substituent positions (e.g., tetrahydrofuran-2-ylmethyl orientation) .
- Multinuclear NMR : Assign peaks using - HSQC and HMBC to distinguish between pyrimidine C7 and C6 carbonyl signals .
- DFT Calculations : Compare computed IR spectra (e.g., C=O stretching at ~1700 cm) with experimental data to validate tautomeric forms .
What strategies address contradictory biological activity data in enzyme inhibition assays?
Advanced Data Analysis
Contradictions may arise from:
- Assay Conditions : Variations in pH (e.g., triazolo-pyrimidines show pH-dependent tautomerism affecting binding ).
- Enzyme Isoforms : Test selectivity against related isoforms (e.g., kinase subfamilies) using recombinant proteins .
- Structural Analogues : Compare activity of derivatives lacking the tetrahydrofuranylmethyl group to identify critical pharmacophores .
How can regioselectivity challenges during functionalization of the triazolo-pyrimidine core be mitigated?
Q. Methodological Solutions
- Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to selectively deprotonate the pyrimidine C5 position for halogenation .
- Protecting Groups : Temporarily block the tetrahydrofuran oxygen with TBS (tert-butyldimethylsilyl) to prevent unwanted side reactions during alkylation .
What computational methods predict the compound’s electronic properties and binding modes?
Q. Advanced Modeling
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to identify key interactions (e.g., hydrogen bonding with triazolo N1) .
- QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl vs. phenyl) with inhibitory potency using Hammett constants .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .
How can scale-up challenges in synthesis be addressed without compromising purity?
Q. Process Chemistry
- Continuous Flow Synthesis : Improve heat transfer and reduce side products during cyclization steps .
- HPLC Purification : Use reverse-phase C18 columns with acetonitrile/water gradients to separate regioisomers (common in triazolo-pyrimidines) .
- Quality Control : Monitor residual solvents (e.g., DMF) via GC-MS to meet ICH guidelines .
What are the limitations of current biological evaluation protocols for this compound class?
Q. Critical Analysis
- Off-Target Effects : Screen against a panel of 50+ kinases to identify selectivity issues .
- Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation, which impacts in vivo efficacy .
- Solubility : Improve aqueous solubility via co-crystallization with cyclodextrins, monitored by PXRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
